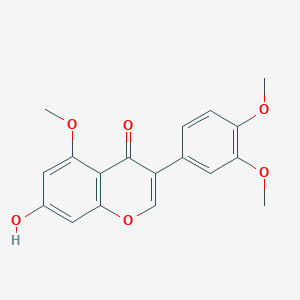
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” is a derivative of 2-Phenyl-4H-chromen-4-one . It is a polyfunctional compound that has been evaluated for its functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-chromen-4-one and its derivatives, including “this compound”, involves designing, synthesizing, and evaluating their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular formula of a similar compound, 7-Ethoxy-5-hydroxy-2-phenyl-4H-chromen-4-one, is C17H14O4 . The molecular structure of “this compound” would be similar but with an additional ethoxy group.Scientific Research Applications
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. It has been found to possess antimicrobial, anti-inflammatory, and anti-cancer properties, making it a useful tool for researchers to study the mechanisms of these diseases. Additionally, this compound has been found to possess antioxidant, anti-fungal, and anti-viral properties, making it a useful tool for researchers to study the mechanisms of these diseases as well.
Mechanism of Action
The mechanism of action of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, this compound has been found to interact with various cellular receptors, such as the serotonin 5-HT1A receptor, which may explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and antimicrobial properties, as well as antioxidant, anti-fungal, and anti-viral properties. Additionally, this compound has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties.
Advantages and Limitations for Lab Experiments
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one has a number of advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively simple compound to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research, making it a useful tool for researchers. On the other hand, the mechanism of action of this compound is not yet fully understood, and it has been found to possess a number of potential side effects, such as hepatotoxicity and nephrotoxicity.
Future Directions
Given the potential applications of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one in scientific research, there are a number of potential future directions for further research. These include further investigation into the mechanism of action of this compound, as well as its potential side effects. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its use in the treatment of cancer, inflammation, and other diseases. Finally, further research could be conducted into the potential industrial applications of this compound, such as its use in the production of pharmaceuticals and other chemicals.
Synthesis Methods
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with ethyl chloroacetate, followed by a dehydration reaction using phosphorous oxychloride. This method has been found to be the most efficient and yields the highest purity of this compound. Additionally, this compound can be synthesized through the reaction of ethyl chloroacetate with the corresponding 4-hydroxycoumarin derivative in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
5-ethoxy-7-hydroxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJWXLZCYVKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)
![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)
![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)